molecular formula C19H18ClFN2O3 B2728249 N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049438-03-0

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Cat. No. B2728249
M. Wt: 376.81
InChI Key: SYGQTAPOHSHQBV-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.81. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide's relevance in scientific research can be associated with its structural and chemical properties, contributing to various synthetic and mechanistic studies. For instance, the reactivity of oxalamide-based carbenes has been explored, highlighting the synthesis of cyclopropanation products and the generation of selenide through reactions with styrene, methylacrylate, and elemental selenium. These findings underscore the compound's utility in developing complex molecular structures and understanding reaction mechanisms involving carbenes (M. Braun, W. Frank, & C. Ganter, 2012).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the compound's framework has been instrumental in synthesizing derivatives with significant biological activities. For instance, the creation of secondary propanaryl-amines from a similar structural precursor demonstrated high antibacterial activity, showcasing the potential of such compounds in developing new antimicrobial agents (N. S. Arutyunyan et al., 2017). This reflects the broader application of N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in drug discovery and development processes.

Environmental Chemistry and Degradation Studies

Research into the environmental degradation of related compounds, such as antimicrobials triclosan and triclocarban, by electro-Fenton systems, provides insights into the potential environmental fate of complex organic molecules. These studies help understand how such compounds and their derivatives might behave in natural waters, contributing to the field of environmental chemistry and pollution control (I. Sirés et al., 2007).

Novel Synthetic Methodologies

The synthesis of related compounds involves innovative methodologies that enhance the understanding of chemical synthesis processes. For example, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane showcases novel preparation methods for dienes, which are crucial intermediates in organic synthesis (T. Patrick et al., 2002). Such methodologies are essential for advancing synthetic chemistry and facilitating the creation of complex organic molecules for various applications.

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c1-26-16-7-6-14(10-15(16)20)23-18(25)17(24)22-11-19(8-9-19)12-2-4-13(21)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGQTAPOHSHQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.